Cas no 2228503-78-2 (ethyl 4-(sulfamoylmethyl)piperidine-1-carboxylate)

ethyl 4-(sulfamoylmethyl)piperidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- ethyl 4-(sulfamoylmethyl)piperidine-1-carboxylate
- 2228503-78-2
- EN300-1988865
-
- インチ: 1S/C9H18N2O4S/c1-2-15-9(12)11-5-3-8(4-6-11)7-16(10,13)14/h8H,2-7H2,1H3,(H2,10,13,14)
- InChIKey: QARIZCOUGCXJAD-UHFFFAOYSA-N
- ほほえんだ: S(CC1CCN(C(=O)OCC)CC1)(N)(=O)=O
計算された属性
- せいみつぶんしりょう: 250.09872823g/mol
- どういたいしつりょう: 250.09872823g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 328
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 98.1Ų
- 疎水性パラメータ計算基準値(XlogP): -0.1
ethyl 4-(sulfamoylmethyl)piperidine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1988865-1g |
ethyl 4-(sulfamoylmethyl)piperidine-1-carboxylate |
2228503-78-2 | 1g |
$1070.0 | 2023-09-16 | ||
Enamine | EN300-1988865-10g |
ethyl 4-(sulfamoylmethyl)piperidine-1-carboxylate |
2228503-78-2 | 10g |
$4606.0 | 2023-09-16 | ||
Enamine | EN300-1988865-5g |
ethyl 4-(sulfamoylmethyl)piperidine-1-carboxylate |
2228503-78-2 | 5g |
$3105.0 | 2023-09-16 | ||
Enamine | EN300-1988865-5.0g |
ethyl 4-(sulfamoylmethyl)piperidine-1-carboxylate |
2228503-78-2 | 5g |
$3105.0 | 2023-06-01 | ||
Enamine | EN300-1988865-0.1g |
ethyl 4-(sulfamoylmethyl)piperidine-1-carboxylate |
2228503-78-2 | 0.1g |
$943.0 | 2023-09-16 | ||
Enamine | EN300-1988865-0.5g |
ethyl 4-(sulfamoylmethyl)piperidine-1-carboxylate |
2228503-78-2 | 0.5g |
$1027.0 | 2023-09-16 | ||
Enamine | EN300-1988865-0.05g |
ethyl 4-(sulfamoylmethyl)piperidine-1-carboxylate |
2228503-78-2 | 0.05g |
$900.0 | 2023-09-16 | ||
Enamine | EN300-1988865-0.25g |
ethyl 4-(sulfamoylmethyl)piperidine-1-carboxylate |
2228503-78-2 | 0.25g |
$985.0 | 2023-09-16 | ||
Enamine | EN300-1988865-2.5g |
ethyl 4-(sulfamoylmethyl)piperidine-1-carboxylate |
2228503-78-2 | 2.5g |
$2100.0 | 2023-09-16 | ||
Enamine | EN300-1988865-1.0g |
ethyl 4-(sulfamoylmethyl)piperidine-1-carboxylate |
2228503-78-2 | 1g |
$1070.0 | 2023-06-01 |
ethyl 4-(sulfamoylmethyl)piperidine-1-carboxylate 関連文献
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1. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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2. Back matter
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
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Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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ethyl 4-(sulfamoylmethyl)piperidine-1-carboxylateに関する追加情報
Introduction to Ethyl 4-(sulfamoylmethyl)piperidine-1-carboxylate (CAS No. 2228503-78-2)
Ethyl 4-(sulfamoylmethyl)piperidine-1-carboxylate (CAS No. 2228503-78-2) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, characterized by its unique structural framework, has been explored for its potential applications in medicinal chemistry, particularly in the synthesis of bioactive molecules.
The molecular structure of Ethyl 4-(sulfamoylmethyl)piperidine-1-carboxylate consists of a piperidine ring substituted with a sulfamoyl group and an ethyl ester moiety. This configuration imparts distinct chemical properties that make it a valuable intermediate in the construction of more complex pharmacophores. The presence of the sulfamoyl group enhances the compound's reactivity, enabling it to participate in various chemical transformations that are crucial for drug discovery.
In recent years, there has been a growing interest in the development of novel therapeutic agents that target neurological and inflammatory disorders. The piperidine scaffold is particularly relevant in this context, as it is a common motif found in many bioactive compounds. Studies have demonstrated that piperidine derivatives exhibit a wide range of biological activities, including antihypertensive, anti-inflammatory, and antimicrobial effects. The introduction of a sulfamoyl group further modulates these properties, making Ethyl 4-(sulfamoylmethyl)piperidine-1-carboxylate a promising candidate for further investigation.
One of the most compelling aspects of Ethyl 4-(sulfamoylmethyl)piperidine-1-carboxylate is its potential role as a building block for the synthesis of sulfonamide-based drugs. Sulfonamides are a class of heterocyclic compounds that have been widely used in medicine due to their broad spectrum of biological activities. They are known to interact with various biological targets, including enzymes and receptors, thereby modulating cellular processes. The sulfamoyl moiety in Ethyl 4-(sulfamoylmethyl)piperidine-1-carboxylate provides a direct route to accessing these pharmacophores, facilitating the design of novel sulfonamide derivatives with enhanced therapeutic potential.
Recent advancements in computational chemistry have also highlighted the importance of molecular modeling in drug design. By leveraging computational tools, researchers can predict the binding affinity and specificity of Ethyl 4-(sulfamoylmethyl)piperidine-1-carboxylate to biological targets. These studies have revealed that modifications to the piperidine ring and sulfamoyl group can significantly influence the compound's interactions with proteins and enzymes. This information is crucial for optimizing the structure-activity relationships (SAR) of potential drug candidates.
The synthesis of Ethyl 4-(sulfamoylmethyl)piperidine-1-carboxylate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions, esterification processes, and cyclization techniques. Each step must be meticulously controlled to avoid side products and impurities that could compromise the final product's quality.
In addition to its pharmaceutical applications, Ethyl 4-(sulfamoylmethyl)piperidine-1-carboxylate has shown promise in materials science and industrial chemistry. Its unique structural features make it a suitable candidate for developing novel polymers and functional materials. For instance, the sulfamoyl group can be used to introduce specific functionalities into polymer backbones, enhancing their thermal stability and mechanical properties.
The growing demand for high-quality intermediates in pharmaceutical manufacturing has also driven interest in scalable synthesis methods for Ethyl 4-(sulfamoylmethyl)piperidine-1-carboxylate. Process optimization techniques are being employed to improve reaction efficiency and reduce costs without compromising product integrity. Continuous flow chemistry, for example, has emerged as a powerful tool for synthesizing complex molecules with high precision and reproducibility.
The safety and environmental impact of chemical processes are increasingly important considerations in modern research. Efforts are being made to develop greener synthetic routes for compounds like Ethyl 4-(sulfamoylmethyl)piperidine-1-carboxylate, minimizing waste generation and reducing reliance on hazardous reagents. Solvent-free reactions and biocatalytic methods are among the innovative approaches being explored to achieve these goals.
In conclusion, Ethyl 4-(sulfamoylmethyl)piperidine-1-carboxylate (CAS No. 2228503-78-2) represents a versatile compound with significant potential across multiple domains of chemistry and medicine. Its unique structural features make it an invaluable intermediate for drug discovery, while its broader applications in materials science highlight its versatility. As research continues to uncover new uses for this compound, it is likely to play an increasingly important role in advancing both pharmaceutical innovation and industrial chemistry.
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